N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a benzenesulfonamide group attached to a phenyl ring at the 6-position of the triazolo-pyridazine scaffold and a methyl substituent at the 3-position of the triazole ring.
Its physicochemical properties (e.g., molecular weight ~383.4 g/mol for fluorinated analogs) indicate moderate solubility and bioavailability, typical of sulfonamide-containing heterocycles .
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-13-19-20-18-12-11-17(21-23(13)18)14-7-9-15(10-8-14)22-26(24,25)16-5-3-2-4-6-16/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIYWWLDKLWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide involves several steps. Initially, 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives are generated by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid . Subsequently, 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine derivatives are obtained by heating the initial compounds under reflux at 80°C in a mixture of ferric chloride . The final step involves the sulfonation of the triazolo[4,3-b]pyridazine derivative to yield the target compound.
Chemical Reactions Analysis
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it targets enzymes such as carbonic anhydrase and cholinesterase. The inhibition of these enzymes can lead to significant biological effects, including modulation of physiological processes and potential therapeutic applications.
Medicine
This compound has shown promise in medicinal chemistry due to its anticancer properties. Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines:
- A549 (lung cancer) : IC50 values ranging from 0.15 μM to 2.85 μM.
- MCF-7 (breast cancer) : Similar inhibition profiles observed.
- HeLa (cervical cancer) : Effective in reducing cell viability.
The mechanism of action is believed to involve the inhibition of c-Met kinase activity, which plays a critical role in cancer cell proliferation and metastasis.
Antitumor Activity
A study conducted on the antitumor efficacy of structurally related compounds demonstrated that they inhibited key signaling pathways associated with tumor growth. The ability to inhibit c-Met with IC50 values around 0.09 μM was particularly noteworthy, leading to reduced tumor growth and increased apoptosis in cancer cells .
Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of this compound revealed its effectiveness against specific targets like carbonic anhydrase. The compound's structural features contribute to its binding affinity and inhibitory action .
Summary of Findings
The applications of this compound span multiple scientific disciplines:
- In chemistry, it serves as a versatile building block for synthesizing complex compounds.
- In biology and medicine, it shows promise as an enzyme inhibitor and anticancer agent.
This compound's unique structural features contribute to its diverse applications and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding sites of c-Met and Pim-1, where the compound binds and prevents the phosphorylation of downstream signaling molecules .
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes key analogs and their structural/functional differences:
Physicochemical and Pharmacokinetic Profiles
Key Research Findings
- Synthetic Accessibility : The triazolo-pyridazine core is synthesized efficiently via cross-coupling reactions, enabling rapid diversification of substituents .
- Structure-Activity Relationship (SAR) :
- Sulfonamide vs. Acetamide : Sulfonamides favor protein-binding interactions (e.g., calpain-1), while acetamides excel in disrupting protein-RNA interactions (e.g., Lin-28) .
- Halogenation : Fluorine substitution improves metabolic stability but reduces solubility; chloro analogs may enhance potency at the cost of toxicity .
- Therapeutic Potential: The target compound’s balance of sulfonamide hydrophobicity and triazolo-pyridazine rigidity positions it as a promising candidate for kinase or epigenetic targets, though further in vivo validation is needed .
Biological Activity
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, antiproliferative effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a benzenesulfonamide group. The molecular formula is with a molecular weight of approximately 315.38 g/mol. The structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 108825-65-6
- Molecular Weight : 315.38 g/mol
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values :
- Against SGC-7901 (gastric adenocarcinoma): 0.014 µM
- Against A549 (lung adenocarcinoma): 0.008 µM
- Against HT-1080 (fibrosarcoma): 0.012 µM
These values indicate strong inhibitory effects on cell proliferation compared to standard chemotherapeutic agents like CA-4 (colchicine analog) which has IC50 values in a similar range .
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Tubulin Polymerization Inhibition : Studies have shown that the compound effectively inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase in A549 cells, indicating its potential as a chemotherapeutic agent targeting cell division .
Case Studies and Research Findings
A series of studies have synthesized various derivatives of the triazolo-pyridazine scaffold to evaluate their biological activities:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4q | SGC-7901 | 0.014 | Tubulin inhibition |
| 4q | A549 | 0.008 | Cell cycle arrest |
| 4q | HT-1080 | 0.012 | Microtubule dynamics disruption |
These findings highlight the potential of this compound and its analogs as candidates for further development in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
